Technical Guide: Chemical Properties and Applications of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride
Technical Guide: Chemical Properties and Applications of tert-Butyl (3-aminocyclopentyl)carbamate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing actionable data and methodologies.
Core Chemical Properties
The most commonly available stereoisomer for the hydrochloride salt of tert-butyl (3-aminocyclopentyl)carbamate is the trans configuration, specifically rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride.
General Properties
| Property | Value | Source |
| IUPAC Name | rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride | Internal |
| CAS Number | 1956310-58-9 | [1] |
| Molecular Formula | C₁₀H₂₁ClN₂O₂ | [1] |
| Molecular Weight | 236.74 g/mol | [1] |
| Physical Form | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Physicochemical Properties
Quantitative data for the hydrochloride salt is limited in publicly available literature. The following table includes data for the corresponding free base, tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, where specified.
| Property | Value | Notes | Source |
| Melting Point | Not available | Data for the hydrochloride salt is not readily available. | |
| Boiling Point | 304.2 ± 31.0 °C at 760 mmHg | This value is for the free base, not the hydrochloride salt. | [2] |
| Solubility | Not available | As a hydrochloride salt, it is expected to have higher solubility in aqueous solutions compared to the free base. |
Spectral Data
While specific spectra are proprietary to suppliers, ¹H NMR, IR, and MS data are available for rel-tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS 1956310-58-9) from various chemical suppliers.[3] Researchers should consult the certificate of analysis from their supplier for detailed spectral information.
Experimental Protocols
Representative Synthesis of the Free Base
This protocol is based on the general synthesis of tert-butyl carbamates from amines.[4][5]
Reaction: Protection of one amino group of cyclopentane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Cyclopentane-1,3-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve cyclopentane-1,3-diamine in DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents to favor mono-protection) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the mono-Boc-protected product, tert-butyl (3-aminocyclopentyl)carbamate.
Formation of the Hydrochloride Salt
Reaction: Treatment of the free base with hydrochloric acid.
Materials:
-
tert-Butyl (3-aminocyclopentyl)carbamate (free base)
-
Anhydrous diethyl ether or another suitable organic solvent
-
2M Hydrochloric acid in diethyl ether or gaseous hydrogen chloride
Procedure:
-
Dissolve the purified tert-butyl (3-aminocyclopentyl)carbamate in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether (1.0-1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
A white precipitate of tert-butyl (3-aminocyclopentyl)carbamate hydrochloride should form.
-
Continue stirring in the ice bath for 30-60 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield the final hydrochloride salt.
Applications in Drug Development
While specific drugs containing the tert-butyl (3-aminocyclopentyl)carbamate hydrochloride moiety are not prominent in the public domain, its structural features make it a valuable building block in medicinal chemistry, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.
tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride serves as a precursor to a rigid linker component. The primary amine can be used for conjugation to either the target protein ligand or the E3 ligase ligand, while the Boc-protected amine can be deprotected to provide another point of attachment. The cyclopentyl ring introduces conformational rigidity into the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Similar amine- and Boc-protected alkane and cycloalkane structures are utilized as PROTAC linkers.[6][7][8]
Safety and Handling
The safety data for the hydrochloride salt is not explicitly detailed in readily available sources. However, based on data for the free base and similar carbamate compounds, the following precautions should be observed.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][9]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
This compound should be handled by trained professionals in a laboratory setting with appropriate personal protective equipment.
References
- 1. 1956310-58-9|rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 2. tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate | 1009075-44-8 [sigmaaldrich.com]
- 3. tert-Butyl (trans-3-aminocyclopentyl)carbamate hydrochloride(1956310-58-9) 1H NMR [m.chemicalbook.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. �tert-Butyl (5-aminopentyl)carbamate, 51644-96-3 | BroadPharm [broadpharm.com]
- 9. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]
